Xylopentaose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c26-1-7(28)13(30)9(2-27)43-23-19(36)15(32)11(4-40-23)45-25-21(38)17(34)12(6-42-25)46-24-20(37)16(33)10(5-41-24)44-22-18(35)14(31)8(29)3-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14-,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKZRBIPFMGGG-RMQOEOBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic and Biosynthetic Methodologies for Xylopentaose
Enzymatic Synthesis of Xylopentaose
The enzymatic production of this compound is a sophisticated process that hinges on the precise action of specific enzymes to break down complex xylan (B1165943) polymers. This biocatalytic approach is favored for its high selectivity and environmentally benign nature compared to chemical methods.
Enzyme Discovery and Characterization for this compound Production
The foundation of efficient this compound synthesis lies in identifying and understanding the enzymes that can precisely hydrolyze xylan into oligosaccharides of a desired length.
Endo-1,4-β-xylanases (EC 3.2.1.8) are the primary enzymes responsible for the degradation of the β-1,4-xylan backbone into xylose and xylo-oligosaccharides. researchgate.net These enzymes randomly cleave the internal β-1,4-linked backbone of xylans. nih.gov The specificity and action pattern of xylanases, which determine the type and size of the resulting oligosaccharides, are largely dictated by their glycoside hydrolase (GH) family classification. The most studied and utilized xylanases belong to GH families 10 and 11.
GH10 Xylanases : These enzymes generally have a broader substrate specificity compared to their GH11 counterparts. They are capable of acting on more substituted regions of the xylan backbone, closer to branching points. This often results in a more diverse mixture of shorter xylo-oligosaccharides.
GH11 Xylanases : These xylanases are characterized by a more specific action pattern, preferentially cleaving the un-substituted regions of the xylan chain. researchgate.net Their smaller size is also thought to facilitate better access to the xylan backbone within the complex lignocellulosic matrix. nih.gov
The nature of the xylan substrate also significantly influences the product profile. For instance, an endoxylanase from Aspergillus flavus acting on beechwood xylan was found to produce xylobiose and this compound at 45°C. mdpi.com Similarly, a GH30_7 xylanase from the fungus Thermothelomyces thermophilus was shown to release an isomeric this compound from rhodymenan (a type of xylan with β-1,3 and β-1,4 linkages). researchgate.net The hydrolysis of chicken feed substrates by a purified Trichoderma harzianum xylanase was effective in releasing short-chain XOS, including this compound. mdpi.com
The complete and efficient hydrolysis of native xylans, which are often highly branched and decorated with various side groups, requires the synergistic action of a suite of accessory enzymes in addition to endoxylanases. datapdf.comnih.gov These accessory enzymes cleave the side chains, exposing the xylan backbone for endoxylanase action and ultimately increasing the yield of xylo-oligosaccharides like this compound. datapdf.com
Key accessory enzymes include:
α-L-Arabinofuranosidases : These enzymes remove arabinose side chains. Their addition has been shown to increase the yield of both xylose and arabinose during the hydrolysis of wheat straw arabinoxylan. datapdf.com
α-Glucuronidases : These enzymes cleave glucuronic acid residues from the xylan backbone. mdpi.com
Acetyl Xylan Esterases : These enzymes hydrolyze acetyl groups linked to the xylose units of the xylan. mdpi.com
Feruloyl Esterases : These enzymes are responsible for cleaving ferulic acid side groups. mdpi.com
β-Xylosidases : While endoxylanases produce oligosaccharides, β-xylosidases act on these shorter chains to release monomeric xylose. datapdf.com Their activity must be carefully controlled in processes where oligosaccharides, rather than monosaccharides, are the desired product.
Bioprocess Optimization for this compound Production
To move from laboratory-scale synthesis to industrial viability, the bioprocess for producing the necessary enzymes and the subsequent hydrolysis must be meticulously optimized. This involves fine-tuning fermentation conditions and developing cost-effective substrate sources.
The production of xylanase is highly dependent on the microbial source and the specific fermentation conditions. nih.gov Optimizing parameters such as pH, temperature, and incubation time is critical for maximizing enzyme yield and activity, which in turn affects the efficiency of this compound production. mdpi.com
For example, a strain of Aspergillus niger used for xylanase production showed optimal results at a pH of 5.0 and an incubation temperature of 32°C. e3s-conferences.org A novel xylanase from Streptomyces olivaceoviridis A1 exhibited optimal activity at pH 5.2 and 60°C. researchgate.net In another study, xylanase from a newly isolated Trichoderma harzianum strain demonstrated maximum activity at pH 6.0 and 65°C. researchgate.net Research on Aspergillus oryzae TR08 found that adjusting the initial pH of the fermentation broth to 7.5 and incubating at 32°C for 156 hours resulted in a maximum enzyme activity of 1264 IU/mL. researchgate.net
The optimization process often employs statistical methods like Response Surface Methodology (RSM) to quantify the interactive effects of these variables and identify the ideal conditions for maximizing output. mdpi.com
Table 1: Optimized Fermentation Conditions for Xylanase Production from Various Microorganisms
| Microorganism | Optimal pH | Optimal Temperature (°C) | Optimal Incubation Time (h) |
|---|---|---|---|
| Aspergillus niger e3s-conferences.org | 5.0 | 32 | Not Specified |
| Streptomyces olivaceoviridis A1 researchgate.net | 5.2 | 60 | Not Specified |
| Trichoderma harzianum researchgate.net | 6.0 | 65 | 96 (4 days) |
| Aspergillus oryzae TR08 researchgate.net | 7.5 | 32 | 156 |
| Penicillium rubens nih.gov | 5.0 - 7.0 | 37 - 50 | 168 |
| Bacillus coagulans researchgate.net | Not Specified | Not Specified | 16 |
The cost of the raw material is a significant factor in the economic viability of this compound production. researchgate.net Lignocellulosic biomass (LCB), which includes agricultural and forestry residues, is an abundant, renewable, and inexpensive source of xylan, making it an ideal feedstock. mdpi.comnih.gov Various LCBs such as corncobs, wheat straw, sugarcane bagasse, rice husks, and wood residues are excellent substrates for both producing xylanase and for the direct enzymatic generation of XOS. mdpi.comresearchgate.netnih.gov
The composition of these materials varies, but they generally contain 20-40% hemicellulose by weight. nih.gov For example, sugarcane bagasse, a major byproduct of the sugar industry, is a valuable source for XOS extraction due to its high xylan content. nih.gov An endoxylanase from Aspergillus flavus has been successfully produced using corncob as a substrate. mdpi.com Similarly, alkali-treated wheat straw has been shown to be a viable replacement for purified xylan in producing high levels of xylanase from Bacillus coagulans. researchgate.net The enzymatic hydrolysis of materials like apple pomace and grape stalks has also yielded significant quantities of xylo-oligosaccharides. ncsu.edu
Table 2: Hemicellulose Content in Various Lignocellulosic Biomass Feedstocks
| Feedstock | Hemicellulose Content (% w/w) | Reference |
|---|---|---|
| Sugarcane Bagasse | 25-35 | nih.gov |
| Wheat Straw | 23-32 | nih.gov |
| Corncob | 35-40 | mdpi.com |
| Rice Husk | 25-30 | nih.gov |
| Hardwoods (e.g., Poplar) | 20-30 | nih.gov |
| Softwoods (e.g., Pine) | 25-30 | nih.gov |
Reactor Design and Scalability Considerations
The enzymatic production of xylooligosaccharides, including this compound, from lignocellulosic biomass is a critical step that requires careful consideration of bioreactor design and scalability. The primary goal is to create an environment that facilitates efficient interaction between the enzyme (xylanase) and the substrate (xylan) while allowing for process control and eventual scale-up for industrial applications. uminho.ptresearchgate.net
Key criteria for bioreactor design in enzymatic hydrolysis include ensuring adequate mass and heat transfer, maintaining low shear stress to prevent enzyme denaturation, and providing efficient mixing. uminho.ptresearchgate.net Stirred Tank Bioreactors (STBRs) are a common configuration used for this purpose. uminho.ptresearchgate.net However, scaling up from laboratory to industrial production presents challenges. As reactor size increases, maintaining homogeneity becomes difficult, leading to potential issues with mixing and mass transfer. mdpi.com For instance, ensuring uniform distribution of oxygen and substrate is crucial for the viability and productivity of microorganisms in processes where enzymes are produced concurrently with hydrolysis. dtu.dk
Table 1: Key Considerations in Bioreactor Design for Enzymatic Hydrolysis
| Parameter | Importance | Common Reactor Types |
| Mass Transfer | Ensures efficient contact between enzyme and substrate. | Stirred Tank Bioreactor (STBR), Membrane Bioreactor (MBR) uminho.ptresearchgate.net |
| Mixing | Maintains homogeneity of substrate, enzyme, and temperature. | STBR, Gas-Lift Bioreactor, Bubble Column Bioreactor uminho.ptresearchgate.net |
| Shear Stress | Low shear is necessary to prevent damage to the enzyme's structure and activity. | All reactor types, with careful impeller design in STBRs. uminho.ptresearchgate.net |
| Scalability | The ability to increase production volume without losing efficiency. | All reactor types, though each presents unique scaling challenges. mdpi.comdtu.dk |
| Enzyme Recovery | Allows for reuse of the biocatalyst, reducing costs. | Membrane Bioreactors (MBR) are particularly effective. uminho.ptdtu.dk |
Enzyme Engineering and Directed Evolution for Enhanced this compound Yields
Standard enzymes often operate under specific conditions that may not be ideal for industrial processes. researchgate.net To overcome these limitations, protein engineering techniques are employed to modify enzymes like xylanase, enhancing their properties for specific applications, such as maximizing the yield of this compound. researchgate.net The two primary strategies in enzyme engineering are directed evolution and rational design. researchgate.netresearchgate.net
Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with desired improvements, such as enhanced stability or activity. nih.govresearchgate.net This method does not require detailed knowledge of the enzyme's structure or mechanism. researchgate.net Iterative rounds of mutagenesis and screening can lead to significant enhancements in enzyme function. nih.gov
Rational design, conversely, is a knowledge-based approach. It relies on a detailed understanding of the enzyme's three-dimensional structure and its mechanism to make specific, targeted changes to the amino acid sequence through site-directed mutagenesis. frontiersin.orgmdpi.com Both approaches have been successfully used to engineer xylanases with improved characteristics for industrial applications. researchgate.net
For the commercial production of this compound, it is essential to produce xylanases in large quantities. Genetic modification of microorganisms offers a powerful method to achieve high-level expression of these enzymes. google.com This involves cloning the gene that codes for a specific xylanase and introducing it into a suitable host organism, a process that creates a recombinant strain capable of overproducing the target enzyme. nih.gov
Commonly used host organisms include the bacterium Escherichia coli and the yeast Pichia pastoris. nih.gov The xylanase gene is inserted into an expression vector, such as pET28(+) for E. coli or pPICZαA for P. pastoris, which contains genetic elements that control the expression of the gene. nih.gov For example, the xynA gene from Paenibacillus sp. DG-22 was successfully cloned and expressed in E. coli, with most of the enzyme activity found in the periplasmic space. jmb.or.kr Similarly, the xylanase gene from Bacillus sonorensis T6 was expressed in both E. coli and P. pastoris, allowing for a comparative analysis of the resulting recombinant enzymes. nih.gov The choice of host is critical, as it can influence properties of the expressed enzyme, such as glycosylation and thermal stability. nih.gov For instance, expression in P. pastoris can result in a glycosylated and more thermally stable xylanase compared to the non-glycosylated version produced in E. coli. nih.gov
Table 2: Comparison of Recombinant Xylanase Expression Systems
| Host Organism | Common Vector | Key Features | Example Source Organism | Citation |
| Escherichia coli | pET System (e.g., pET28(+), pET32a) | Rapid growth, simple genetics, high protein yields, often non-glycosylated. | Paenibacillus sp. DG-22, Bacillus sonorensis T6 | nih.govjmb.or.krnih.gov |
| Pichia pastoris | pPICZαA | Eukaryotic host, capable of protein folding and post-translational modifications like glycosylation, can secrete proteins. | Bacillus sonorensis T6 | nih.gov |
| Saccharomyces cerevisiae | High copy vectors with GAPDH promoter | Well-characterized yeast, used for co-expression of multiple enzymes in metabolic pathways. | Trichoderma reesei | nih.govnih.gov |
Rational design utilizes detailed structural and functional knowledge of an enzyme to make precise modifications aimed at improving its properties. frontiersin.org This approach, often employing site-directed mutagenesis, can enhance thermostability, alter pH optima, or change the product specificity of xylanases to favor the production of this compound. frontiersin.orgmdpi.com
For instance, the thermostability of xylanases has been improved by introducing disulfide bridges or increasing the number of hydrogen bonds and salt bridges within the protein structure. frontiersin.org A study on a xylanase from Bacillus circulans showed that increasing hydrophobic interactions led to a significant increase in the enzyme's half-life and melting temperature. frontiersin.org Similarly, mutations far from the active site can transmit mechanical signals that distort the substrate-binding pocket, which can be analyzed using network topology analysis to understand the impact on catalytic efficiency. mdpi.com
The goal of these modifications is often to create a more robust enzyme that can withstand harsh industrial conditions. frontiersin.org By altering amino acid residues in or near the substrate-binding site, it is also possible to influence the size of the xylooligosaccharides produced, thereby increasing the yield of a specific product like this compound. mdpi.com For example, a study on the thermostable xylanase from Thermomyces lanuginosus identified a single substitution (Y58F) through directed evolution that resulted in both increased activity and thermostability. nih.govresearchgate.net While this was a result of directed evolution, subsequent rational analysis helps in understanding the principles that can be applied to future design efforts. nih.govresearchgate.net
Chemical Synthesis Approaches for this compound
While enzymatic methods are common, chemical synthesis offers an alternative route to produce structurally defined oligosaccharides like this compound. mpg.de This approach is crucial for creating complex molecules that may be difficult to isolate from natural sources or produce via enzymatic digestion due to the specificities of the enzymes. mpg.de However, the chemical synthesis of carbohydrates is a formidable challenge because of the need to control the stereoselective formation of glycosidic bonds and to differentiate between multiple hydroxyl groups of similar reactivity on each sugar unit. researchgate.netresearchgate.net
The core of chemical oligosaccharide synthesis is the glycosylation reaction, where a glycosidic linkage is formed between a glycosyl donor (an activated sugar) and a glycosyl acceptor (a sugar with a free hydroxyl group). researchgate.net The stereochemical outcome of this reaction—whether an α- or β-linkage is formed—is influenced by the protecting groups, the solvent, and the reaction conditions. researchgate.netnih.gov
To construct an oligosaccharide like this compound, a series of sequential glycosylation steps are required. Convergent strategies, where smaller oligosaccharide fragments are first synthesized and then coupled together, are often employed to build larger structures efficiently. nih.gov For example, a disaccharide building block can be coupled to a trisaccharide to form the final pentasaccharide. Chemoenzymatic strategies combine the precision of enzymes with the flexibility of chemical synthesis. mpg.denih.gov In such a method, a xylosylated peptide or another core structure can be synthesized chemically, followed by the enzymatic addition of further sugar units using specific glycosyltransferases. nih.gov
Protecting groups are indispensable tools in the chemical synthesis of oligosaccharides. researchgate.netwiley.com They are chemical moieties that are temporarily attached to reactive functional groups, primarily hydroxyl groups in carbohydrates, to prevent them from reacting while a transformation is carried out elsewhere in the molecule. wiley.comorganic-chemistry.org
The synthesis of this compound requires a sophisticated protecting group strategy to differentiate the various hydroxyl groups on each xylose unit. A good protecting group must be easy to introduce, stable under the conditions of the glycosylation reaction, and easy to remove selectively without affecting other parts of the molecule. pressbooks.pub
Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, acyl esters (like acetyl or benzoyl groups), and acetals (like benzylidene). researchgate.netwiley-vch.de The choice of protecting group is critical as it can influence the reactivity of the glycosyl donor and the stereoselectivity of the glycosylation reaction. researchgate.netnih.gov For instance, an acyl group at the C-2 position of a glycosyl donor typically directs the formation of a 1,2-trans-glycosidic bond through neighboring group participation. researchgate.netnih.gov
For the assembly of a complex oligosaccharide, an "orthogonal" protection strategy is often necessary. This involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions, allowing for the sequential unmasking of hydroxyl groups for further glycosylation. researchgate.netorganic-chemistry.org For example, a p-methoxybenzyl (PMB) group can be used as a temporary protecting group that is removed to allow for the attachment of a side chain, while other benzyl or acyl groups remain intact. mpg.de
Solid-Phase and Solution-Phase Synthetic Routes
The chemical synthesis of specific oligosaccharides like this compound presents a significant challenge due to the need for precise control over the formation of stereospecific glycosidic bonds and the differentiation between multiple hydroxyl groups on the xylose monomers. Both solid-phase and solution-phase methodologies have been developed to address these challenges, each offering distinct advantages for constructing complex carbohydrate structures.
Solution-Phase Synthesis
Solution-phase synthesis is a conventional approach where reactions are carried out in a homogeneous liquid phase. This method allows for traditional purification techniques, such as column chromatography, to be used after each step. While scalable, it can be labor-intensive due to the need for purification of intermediates.
One prominent solution-phase approach for producing xylooligosaccharides (XOS), including this compound, is the controlled chemical hydrolysis of xylan, a major component of lignocellulosic biomass. nih.gov This method involves treating a xylan source, such as corncob, with dilute acid under controlled temperature and time conditions to break it down into smaller oligosaccharide chains. nih.gov Research has demonstrated that using dicarboxylic acids like maleic acid can effectively catalyze this hydrolysis. nih.gov
Detailed studies have optimized conditions to maximize the yield of specific XOS. For instance, the hydrolysis of corncob xylan using maleic acid was systematically investigated to determine the impact of reaction variables on the production of this compound (X5) and other xylooligosaccharides. nih.gov The highest total XOS yield of 51.7% was achieved under optimized conditions of 164°C with 0.11% maleic acid for 14 minutes. nih.gov
Research Findings: Xylan Hydrolysis Using Maleic Acid (MA) The following table details the distribution of various xylooligosaccharides, including this compound (X5), under different hydrolysis conditions.
| Temperature (°C) | MA Concentration (%) | Holding Time (min) | This compound (X5) (g/L) | Total XOS (g/L) | Furfural (g/L) |
| 130 | 0.1 | 15 | 1.36 | 6.54 | 0.13 |
| 150 | 0.5 | 5 | 5.25 | 28.53 | 1.15 |
| 150 | 0.5 | 15 | 3.51 | 30.56 | 4.88 |
| 170 | 0.1 | 5 | 2.58 | 17.65 | 1.34 |
| 170 | 0.9 | 15 | 0.00 | 9.77 | 18.02 |
Data sourced from studies on maleic acid-mediated xylan hydrolysis. nih.gov
Another advanced solution-phase route is enzymatic synthesis, which offers high regio- and stereoselectivity. A notable example is the use of a glycosynthase, an engineered enzyme derived from a retaining xylanase. researchgate.net The catalytic domain of a xylanase from Cellulomonas fimi (CFXcd) was mutated (E235G) to create a glycosynthase capable of synthesizing oligosaccharides without hydrolyzing the product. researchgate.net This engineered enzyme successfully catalyzed the transfer of a xylobiosyl unit from α-xylobiosyl fluoride (B91410) (the donor) to an acceptor molecule, producing a range of xylooligosaccharides from xylotetraose (B1631236) up to xylododecaose. researchgate.net
Research Findings: Glycosynthase-Based Synthesis of XOS The following table summarizes the product distribution from the glycosynthase-catalyzed reaction.
| Acceptor | Product Oligosaccharides | Combined Yield |
| p-Nitrophenyl β-xylobioside | Xylotetraose, Xylohexaose (B8087339), Xylooctaose, Xylodecaose, Xylododecaose | 41% |
| Benzylthio β-xylobioside | Xylotetraose, Xylohexaose, Xylooctaose | 21% |
Data sourced from research on glycosynthase-based synthesis of xylo-oligosaccharides. researchgate.net
Solid-Phase Synthesis
Solid-phase synthesis offers a powerful alternative to solution-phase methods, particularly for the controlled, stepwise construction of oligosaccharides. atdbio.com This technique, originally developed for peptide synthesis, involves attaching the first sugar monomer to an insoluble polymer support, such as controlled pore glass (CPG) or polystyrene. atdbio.comnih.gov The entire oligosaccharide chain is then assembled on this support through sequential cycles of coupling and deprotection. atdbio.com
The key advantages of solid-phase synthesis include the ability to use a large excess of reagents to drive reactions to completion and the simplified purification process, where excess reagents and by-products are simply washed away from the resin-bound product after each step. atdbio.com
A typical solid-phase synthesis cycle for this compound would involve:
Attachment: The first protected xylose unit is covalently linked to the solid support.
Deprotection: A specific protecting group on the first xylose unit is removed to expose a hydroxyl group for the next coupling reaction.
Coupling: A second protected xylose monomer (e.g., a phosphoramidite (B1245037) derivative) is added with an activator, leading to the formation of a β-(1→4) glycosidic bond. Excess reagents are then washed away.
Capping (Optional): Any unreacted hydroxyl groups from the deprotection step are capped to prevent the formation of deletion sequences.
Iteration: The deprotection and coupling steps are repeated four more times to assemble the full pentasaccharide chain.
Cleavage and Global Deprotection: The completed, protected this compound is cleaved from the solid support, and all remaining protecting groups on the sugar backbone are removed to yield the final, pure compound.
While specific, detailed protocols for the complete solid-phase synthesis of this compound are not broadly published, the methodology has been successfully applied to other complex oligosaccharides and P-modified glycosyl phosphates, demonstrating its feasibility and potential for producing highly defined carbohydrate structures. nih.gov
Structural Elucidation and Conformational Analysis of Xylopentaose
Spectroscopic Techniques for Structural Characterization
Modern analytical chemistry provides a powerful toolkit for the detailed structural investigation of complex carbohydrates like xylopentaose. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most critical techniques employed for this purpose, each providing complementary information about connectivity, configuration, and conformation.
NMR spectroscopy is an unparalleled tool for determining the detailed structure of oligosaccharides in solution. It provides data on the chemical environment of individual atoms (protons and carbons), their connectivity through chemical bonds, and their proximity in space, which is essential for conformational analysis. nih.govuu.nl
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the first step in the structural elucidation of this compound. nih.gov One-dimensional (1D) ¹H NMR spectra of oligosaccharides are often complex due to severe signal overlap. nih.gov Therefore, a suite of two-dimensional (2D) NMR experiments is required to resolve and assign these signals unambiguously. slideshare.netwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds (e.g., H1-H2, H2-H3). wikipedia.org It allows for the tracing of proton networks within each individual xylose ring.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing the entire spin system of a monosaccharide residue. wikipedia.org For instance, irradiating the anomeric proton (H1) of a specific xylose unit will show cross-peaks to all other protons (H2, H3, H4, H5, H5') within that same ring, greatly aiding in the assignment process. wisc.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. youtube.comprinceton.edu After assigning the proton signals, the HSQC spectrum allows for the straightforward assignment of the corresponding carbon signals. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. nih.govuu.nl This is particularly crucial for determining the sequence of the xylose units by observing NOEs between the anomeric proton (H1) of one residue and a proton (typically H4) of the adjacent residue across the glycosidic linkage. nih.gov
The chemical shifts are sensitive to the position of the xylose unit within the chain (non-reducing end, internal, or reducing end) and the anomeric configuration (α or β) at the reducing end.
Table 1: Representative ¹H and ¹³C Chemical Shift Assignments for Xylooligosaccharides Note: This table presents typical chemical shift values for internal and terminal xylose residues in a β-(1→4)-linked xylooligosaccharide chain, as specific high-resolution data for this compound can vary based on experimental conditions. Values are compiled from data on xylose and related oligosaccharides. nih.govomicronbio.comomicronbio.com
| Residue/Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Non-reducing end Xylose | ||
| H-1 | ~4.45 | ~102.5 |
| H-2 | ~3.25 | ~73.8 |
| H-3 | ~3.50 | ~74.7 |
| H-4 | ~3.75 | ~77.0 |
| H-5 | ~3.38 / ~3.95 | ~63.5 |
| Internal Xylose | ||
| H-1 | ~4.50 | ~102.6 |
| H-2 | ~3.30 | ~73.9 |
| H-3 | ~3.55 | ~74.8 |
| H-4 | ~3.80 | ~79.5 (Linked) |
| H-5 | ~3.40 / ~4.00 | ~63.6 |
| Reducing end Xylose (α-anomer) | ||
| H-1 | ~5.20 | ~93.7 |
| H-2 | ~3.55 | ~73.0 |
| H-3 | ~3.65 | ~74.3 |
| H-4 | ~3.85 | ~70.9 |
| H-5 | ~3.60 / ~3.80 | ~62.4 |
| Reducing end Xylose (β-anomer) | ||
| H-1 | ~4.60 | ~98.1 |
| H-2 | ~3.30 | ~75.5 |
| H-3 | ~3.50 | ~77.3 |
| H-4 | ~3.70 | ~70.7 |
| H-5 | ~3.35 / ~3.90 | ~66.7 |
While NMR assignments define the covalent structure, NMR parameters also provide deep insights into the three-dimensional shape and flexibility of this compound. The conformation is primarily described by the dihedral angles (φ and ψ) of the β-(1→4) glycosidic linkages. nih.gov
Research on xylobiose, the disaccharide repeating unit of xylan (B1165943), indicates that the β-(1→4) linkage is highly flexible, existing in at least two almost equally populated conformations. nih.gov This flexibility is a key characteristic of xylans and xylooligosaccharides. Information about these conformations is derived from:
Nuclear Overhauser Effects (NOEs): As measured in NOESY or ROESY experiments, the intensity of cross-peaks between protons on adjacent residues (e.g., H1' to H4) is related to the distance between them. nih.govuu.nl Comparing experimental NOE values with those calculated from molecular models allows for the validation of predicted conformations.
Three-bond J-Coupling Constants (³J): The magnitude of coupling constants, such as ³J(H,H) and ³J(C,H), across the glycosidic bond is dependent on the dihedral angle, as described by the Karplus equation. These values can provide quantitative constraints on the conformational ensemble.
Mass spectrometry is a rapid and highly sensitive technique for determining the molecular weight of molecules. For oligosaccharides, it is essential for confirming the degree of polymerization (DP) and for obtaining structural information through fragmentation analysis. nih.govmdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an ideal technique for the rapid profiling of oligosaccharide mixtures. mdpi.com In a typical analysis of a xylooligosaccharide mixture produced from xylan hydrolysis, MALDI-TOF MS can quickly determine the distribution and degree of polymerization (DP) of the products. nih.govmdpi.comresearchgate.net
This compound (DP5) is identified by its specific mass-to-charge ratio (m/z). The theoretical mass of this compound (C₂₅H₄₂O₂₁) is 678.6 g/mol . In MALDI-TOF MS, molecules are typically ionized by forming adducts with alkali metal ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), from the matrix or sample. researchgate.net Therefore, this compound would be detected at m/z values corresponding to these adducts.
Table 2: Expected m/z Values for a Xylooligosaccharide Series in MALDI-TOF MS Based on the mass of a xylose unit (132.1 Da after accounting for dehydration in the polymer chain) and a terminal water molecule (18.0 Da).
| Oligosaccharide | Degree of Polymerization (DP) | Formula | Molecular Weight (Da) | Expected m/z [M+Na]⁺ |
| Xylobiose | 2 | C₁₀H₁₈O₉ | 282.2 | 305.2 |
| Xylotriose (B1631234) | 3 | C₁₅H₂₆O₁₄ | 414.3 | 437.3 |
| Xylotetraose (B1631236) | 4 | C₂₀H₃₄O₁₉ | 546.4 | 569.4 |
| This compound | 5 | C₂₅H₄₂O₂₁ | 678.6 | 701.5 |
| Xylohexaose (B8087339) | 6 | C₃₀H₅₀O₂₆ | 810.7 | 833.7 |
The presence of a prominent peak at an m/z of approximately 701.5 in a MALDI-TOF spectrum of a XOS mixture confirms the presence of this compound. researchgate.net This makes the technique invaluable for quality control and for monitoring enzymatic or chemical hydrolysis of xylan. nih.gov
While MALDI-TOF confirms the mass, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provides more detailed structural information, including the confirmation of glycosidic linkages. nih.govnih.gov
The process often involves:
Chromatographic Separation (LC): An LC step, often using a graphitized carbon or amide column, separates the different oligosaccharides in a mixture before they enter the mass spectrometer. researchgate.net This allows for the analysis of individual isomers if present.
Ionization (MS): Electrospray ionization (ESI) is commonly used to gently ionize the oligosaccharide molecules. rsc.org
Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the ion corresponding to this compound (e.g., m/z 701.5) is isolated and then fragmented by collision-induced dissociation (CID). rsc.orgyoutube.com The resulting fragment ions provide structural information. The fragmentation of glycosidic bonds is a non-random process that produces characteristic product ions known as B, C, Y, and Z ions. youtube.comnih.gov The pattern of these fragment ions can be used to deduce the sequence of monosaccharides and their linkage positions. For a linear β-(1→4)-linked this compound, the fragmentation pattern would be consistent with the sequential loss of xylose residues (132 Da). cnr.it
For unambiguous linkage determination, a chemical derivatization step, such as permethylation, is often performed prior to MS analysis. nih.govnih.govresearchgate.net In this method, all free hydroxyl groups are methylated. The sample is then hydrolyzed, and the resulting partially methylated monosaccharides are analyzed, typically by GC-MS. The positions of the original glycosidic linkages are identified as the sites lacking a methyl group. This confirms, for instance, that the xylose units in this compound are linked via (1→4) bonds. nih.gov
Mass Spectrometry (MS) for Oligosaccharide Profiling
Computational and Biophysical Approaches for Conformational Analysis
The three-dimensional structure and dynamic behavior of this compound are critical to its biological function and interaction with enzymes. Understanding its conformational landscape is achieved through a combination of computational modeling and biophysical techniques. These methods provide detailed insights into the molecule's flexibility, its interactions with its environment, and the structural changes it undergoes upon binding to proteins.
Molecular Dynamics (MD) Simulations of this compound in Solution
Molecular dynamics (MD) simulations are powerful computational tools used to model the movement and interactions of atoms and molecules over time. mdpi.commdpi.com By simulating this compound in an aqueous environment, researchers can observe its dynamic behavior, conformational preferences, and interactions with solvent molecules, providing a detailed picture of its properties in solution. mdpi.comyoutube.comyoutube.com These simulations are crucial for understanding the inherent flexibility of the oligosaccharide before it engages with a binding partner. mdpi.com
The flexibility of this compound, like other oligosaccharides, is primarily determined by the rotation around the glycosidic bonds that link the xylose units. springernature.com These rotations are described by two main dihedral angles, phi (φ) and psi (ψ). MD simulations allow for the exploration of the potential energy surface associated with these rotations, revealing the most stable conformations and the degree of flexibility at each linkage. researchgate.netnih.gov
Theoretical studies on xylan, the parent polysaccharide of this compound, indicate a preference for a left-handed threefold helical conformation in solution. researchgate.net This conformation is also observed experimentally when this compound is bound to certain proteins. researchgate.netnih.gov The analysis of φ and ψ angles from MD simulations can generate conformational maps, which show the probability of finding the glycosidic linkage in a particular orientation. These maps typically reveal several low-energy regions, corresponding to the most populated conformational states of the molecule in solution. While the threefold helix is a significant conformation, the molecule can sample other shapes, highlighting its dynamic nature. nih.govresearchgate.net
Table 1: Key Dihedral Angles in Oligosaccharide Conformational Analysis
| Dihedral Angle | Definition | Description |
|---|---|---|
| Phi (φ) | O5'-C1'-O4-C4 | Describes the rotation around the C1'-O4 bond. |
Note: The exact definition of dihedral angles can vary slightly in literature. The definitions provided are common representations. nih.gov
The interaction of this compound with the surrounding water molecules significantly influences its conformation and dynamics. MD simulations provide a molecular-level view of the hydration shell—the layer of water molecules whose properties are directly affected by the solute. nih.gov The structure and dynamics of this shell are heterogeneous, varying depending on the local topography of the oligosaccharide surface. nih.gov
Water molecules form a complex and dynamic network of hydrogen bonds with the hydroxyl groups of the this compound chain. nih.govamolf.nl The residence time of water molecules in the hydration shell can be calculated from simulations, indicating the strength of the interaction at specific sites. nih.gov Water dynamics in the hydration shell are generally slower compared to bulk water, a phenomenon attributed to the strong hydrogen bonding and steric hindrance near the solute surface. nih.gov This ordered water can play a crucial role in mediating interactions between the oligosaccharide and its protein binding partners. psu.edu For instance, studies on protein-carbohydrate interactions have shown that disrupting water-mediated hydrogen bonds can have a measurable, though sometimes modest, effect on binding affinity, underscoring the importance of considering solvent in molecular recognition events. psu.edu
X-ray Crystallography of this compound in Protein Complexes
X-ray crystallography is a primary technique for obtaining high-resolution, three-dimensional structures of molecules, including protein-ligand complexes. nih.govresearchgate.net By crystallizing a protein with its ligand, this compound, and analyzing the resulting X-ray diffraction pattern, researchers can precisely map the atomic coordinates of both the protein and the bound oligosaccharide. springernature.com This provides a static, yet highly detailed, snapshot of the binding event. frontiersin.org
Crystal structures of this compound bound to various xylan-degrading enzymes and carbohydrate-binding modules (CBMs) have revealed key features of its recognition. This compound typically binds in an extended cleft on the protein surface, making a series of specific interactions with amino acid residues along a chain of subsites. nih.gov
For example, the structure of this compound in complex with a family 10 xylanase from Pseudomonas fluorescens shows the ligand occupying subsites -1 to +4. nih.gov The interactions are a mix of hydrogen bonds and hydrophobic contacts. Aromatic residues, particularly tryptophan, are frequently observed to form stacking interactions with the planar faces of the xylose rings, providing significant binding energy. nih.govpsu.edunih.gov In a family 15 CBM, two tryptophan residues are positioned to stack against alternating xylose units of this compound, which complements an approximate 3-fold helical conformation of the bound ligand. nih.govresearchgate.net Polar residues like asparagine and glutamine form direct hydrogen bonds with the hydroxyl groups of the this compound, which are critical for affinity and specificity. psu.edu
Table 2: Examples of this compound-Protein Interactions from Crystallography
| Protein Complex | Key Interacting Residues | Type of Interaction | Bound Conformation of this compound |
|---|---|---|---|
| P. fluorescens Xylanase A | Tryptophan (e.g., Trp313) | Aromatic stacking against xylose ring at subsite -1. nih.gov | Occupies subsites -1 to +4; distorted at subsite -1. nih.gov |
| P. cellulosa CBM15 | Trp171, Trp186 | Stacking interactions with xylose rings. nih.govpsu.edu | Approximate 3-fold helical conformation. nih.govresearchgate.net |
The binding of this compound to a protein is not a simple "lock-and-key" event; it often involves conformational changes in both the ligand and the protein. nih.govpsu.edu Upon binding, this compound can be distorted from its preferred solution conformation to fit optimally into the binding cleft.
A notable example is the distortion of the xylose residue at the -1 subsite in some xylanases. nih.gov This distortion is thought to be crucial for catalysis, straining the glycosidic bond and making it more susceptible to cleavage. The protein itself also undergoes conformational changes. researchgate.net For instance, the binding of this compound can induce movements in flexible loops or domains of the protein, leading to a more ordered and tightly bound complex. nih.govnih.gov In some xylose-binding proteins, the binding event triggers a large-scale "closing" motion, where two domains of the protein clamp down on the sugar ligand. nih.govresearchgate.net These induced-fit mechanisms ensure high specificity and affinity, optimizing the protein's function, whether it be catalysis or transport. psu.eduresearchgate.net
Biological Interactions and Mechanistic Research
Enzyme-Substrate Interactions and Catalytic Mechanisms
Xylopentaose, as a significant component of xylooligosaccharides (XOS), serves as a key substrate for various glycoside hydrolases, particularly xylanases and β-xylosidases. The interaction between this compound and these enzymes is fundamental to the bioconversion of xylan (B1165943), a major component of plant hemicellulose.
Studies on various xylanases reveal that their efficiency can be influenced by the degree of polymerization (DP) of the xylo-oligosaccharide substrate. For instance, a β-xylosidase from Thermoanaerobacterium saccharolyticum showed different kinetic parameters for xylo-oligosaccharides of varying lengths, although this compound itself was not specifically detailed in the kinetic table. nih.gov Research on a β-xylosidase from Geobacillus thermoleovorans indicated its ability to hydrolyze xylo-oligosaccharides to produce this compound. researchgate.net
The kinetic parameters for xylanase activity are often determined using xylan as a substrate, which is then broken down into smaller oligosaccharides, including this compound. For example, kinetic analysis of a xylanase from Trichoderma showed a Kₘ of 19.12 mg/mL and a Vₘₐₓ of 1.92 mg/(mL·min) for the hydrolysis of beechwood xylan. atlantis-press.comatlantis-press.com Another study on a different xylanase reported a Kₘ of 3.93 mg/ml using xylan as the substrate. nih.gov Engineering xylanases can significantly alter these kinetics; a truncated mutant (28C) of a xylanase from Myceliophthora thermophila exhibited a 6.7-fold increase in catalytic efficiency (kcat/Kₘ) compared to the wild type. nih.gov Similarly, engineering loop regions in a xylanase from Bispora sp. MEY-1 led to mutants with 1.3 to 3.4 times higher catalytic efficiencies on various xylan substrates. nih.gov
| Enzyme | Source Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|---|
| β-Xylosidase | Thermoanaerobacterium saccharolyticum | Xylobiose | 3.3 | 140 | 42 | nih.gov |
| β-Xylosidase | Thermoanaerobacterium saccharolyticum | Xylotriose (B1631234) | 0.14 | 580 | 4100 | nih.gov |
| β-Xylosidase (OsXyl1) | Oryza sativa (Rice) | This compound | - | - | 2.6 | acs.org |
| Xylanase (Free) | Trichoderma sp. | Beechwood Xylan | 19.12 mg/mL | - | - | atlantis-press.com |
| Endoxylanase | Fungal | Beechwood Xylan | 3.93 mg/mL | - | - | nih.gov |
| Xylanase (Mtxylan2) | Myceliophthora thermophila | Beechwood Xylan | 4.55 mg/mL | 110.8 s⁻¹ | 24.35 mL/mg·s | nih.gov |
| Xylanase (28C Mutant) | Myceliophthora thermophila | Beechwood Xylan | 4.10 mg/mL | 675.2 s⁻¹ | 164.68 mL/mg·s | nih.gov |
Note: Direct kinetic data for this compound is limited; the table includes data for related substrates to provide context on enzyme performance.
In addition to hydrolysis, many β-xylosidases and some xylanases can catalyze transglycosylation reactions. In this process, a xylosyl residue from a donor substrate, such as this compound, is transferred to an acceptor molecule instead of water. This reaction can be used to synthesize novel oligosaccharides. nih.gov
This compound can act as both a product and a substrate in these reactions. A β-D-xylosidase from Aspergillus sp. demonstrated high transglycosylation activity, using p-nitrophenyl β-D-xylopyranoside as a donor to produce a series of p-nitrophenyl (PNP) β-(1→4)-D-xylooligosaccharides with degrees of polymerization from 2 to 7, which includes this compound. nih.gov
Conversely, this compound can serve as the xylosyl donor. A study on a rice β-xylosidase, OsXyl1, showed that it could efficiently hydrolyze xylo-oligosaccharides with DP values from 2 to 5. acs.org This enzyme also exhibited transglycosylation activity, transferring xylosyl residues from XOS donors (including this compound) to short-chain alcohol acceptors like methanol (B129727) and ethanol. acs.org The ability to use this compound as a donor highlights its role in enzymatic synthesis. Furthermore, glycosynthases, which are engineered glycosidases, have been successfully used for xylosyl transfer, demonstrating the potential to create specific xylo-oligosaccharides by transferring xylose units to acceptors. nih.gov
The recognition and binding of this compound by glycoside hydrolases are dictated by the three-dimensional structure of the enzyme's active site. Most xylanases, particularly those in the Glycoside Hydrolase (GH) family 11, feature a conserved "β-jelly-roll" fold that creates a long cleft for substrate binding. nih.gov This cleft is lined with a series of subsites that interact with individual xylose units of the oligosaccharide chain.
Crystal structures of GH11 xylanases complexed with substrates like xylotriose provide detailed insights into these interactions. nih.gov For a longer substrate like this compound, the xylose units would occupy several subsites, from approximately -3 to +2. The binding is stabilized by a network of hydrogen bonds and hydrophobic stacking interactions between the sugar rings and amino acid residues in the active site. Key catalytic residues, typically two glutamic acid residues, are positioned to cleave the β-1,4-glycosidic bond between the xylose units at subsites -1 and +1.
Structural analysis of a hyperthermostable xylanase (XYL10C_∆N) complexed with this compound revealed that specific amino acid residues, such as Lys51 and Glu91, are crucial for substrate binding. nih.gov The conformational stability of these residues helps guide the substrate into the catalytic channel for efficient hydrolysis. The unique extended N-terminal region of some thermophilic xylanases, such as XynCDBFV from Neocallimastix patriciarum, can contribute to thermostability, which is critical for maintaining the structural integrity of the active site at high temperatures. nih.gov
Microbial Metabolism and Gut Microbiota Modulation
This compound, as a prebiotic fiber, is not digested by human enzymes in the upper gastrointestinal tract and thus reaches the colon, where it can be selectively metabolized by beneficial gut microorganisms.
Xylooligosaccharides (XOS), including this compound, are well-recognized for their bifidogenic effect, meaning they selectively stimulate the growth and activity of Bifidobacterium species. frontiersin.org This selective utilization is a hallmark of prebiotics. Numerous studies have demonstrated that XOS promotes the proliferation of beneficial genera such as Bifidobacterium and Lactobacillus. mdpi.commdpi.commdpi.com
The ability to utilize XOS is, however, strain-specific. frontiersin.orgmdpi.com For example, a study using a mixture of XOS (containing 10.2% this compound) showed it supported the growth of Bifidobacterium animalis subsp. lactis BB-12. nih.gov Some strains, like Bifidobacterium pseudocatenulatum, possess the enzymes required to break down long-chain xylans, releasing smaller oligosaccharides like this compound that can then be used by other bacteria in a cross-feeding mechanism. nih.gov The growth-promoting effect of XOS on Lactobacillus species has also been reported, though it can be less pronounced or more species-dependent compared to Bifidobacterium. mdpi.commdpi.com The fermentation of XOS by these bacteria leads to a decrease in pH due to the production of organic acids. mdpi.com The prebiotic activity is often dependent on the dose and the specific composition of the XOS mixture, with some studies suggesting that shorter-chain XOS like xylotriose may be particularly important. frontiersin.org
The metabolic pathway for this compound utilization by beneficial gut microbes is an intracellular process that begins after the oligosaccharide is transported into the cell.
Transport : Bifidobacterium species primarily use ATP-binding cassette (ABC) transporters to internalize XOS like this compound from the environment. frontiersin.orgnih.gov This is an energy-dependent process.
Intracellular Hydrolysis : Once inside the cell, this compound is broken down into its constituent monosaccharide, D-xylose. This hydrolysis is carried out by intracellular enzymes, including β-xylosidases. mdpi.comnih.gov
Conversion to Xylulose-5-Phosphate : The resulting D-xylose is then converted into xylulose-5-phosphate (X5P) through the action of two enzymes: D-xylose isomerase and D-xylulose kinase. mdpi.com
Central Fermentation Pathway : X5P is a key intermediate that enters the central fermentative pathways of these bacteria.
In Bifidobacterium , X5P enters the "bifid shunt" or fructose-6-phosphate (B1210287) (F6P) pathway. This unique metabolic route is characteristic of the genus and results in the production of acetate (B1210297) and lactate. nih.gov
In Lactobacillus , X5P is channeled into the phosphoketolase pathway. mdpi.com This pathway also leads to the production of short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid. mdpi.comyoutube.com
The production of these SCFAs is a key outcome of this compound fermentation, contributing to a lower colonic pH and providing an energy source for host colonocytes, which are linked to numerous health benefits. mdpi.comnih.gov
Influence on Short-Chain Fatty Acid (SCFA) Production in Animal Models
Xylooligosaccharides (XOS), including this compound, are not digested by host enzymes in the upper gastrointestinal tract and are thus fermented by the gut microbiota in the colon, leading to the production of short-chain fatty acids (SCFAs). mdpi.com Animal studies have consistently demonstrated that supplementation with XOS enhances the concentration of SCFAs, which are crucial for gut health and host metabolism. The primary SCFAs produced are acetate, propionate, and butyrate (B1204436). acs.orgyoutube.com
In a study involving mice on a high-fat diet, supplementation with XOS resulted in significantly higher cecum levels of acetic, propionic, and butyric acids compared to the control group. acs.org Notably, the butyric acid content was higher in the XOS group than in a group receiving a mix of other fibers. acs.org Similarly, in a study with weaned piglets, dietary XOS supplementation led to a linear increase in fecal acetate, propionate, and butyrate concentrations. frontiersin.org Another study using a pig fecal inoculum for in vitro fermentation showed that XOS fermentation produced the highest total SCFA concentration among several tested oligosaccharides. mdpi.com These findings indicate that bacteria present in the large intestine can extensively ferment XOS. mdpi.com The increased production of SCFAs contributes to a lower intestinal pH, which can inhibit the growth of pathogenic bacteria. mdpi.com
The table below summarizes findings from various animal models on the effect of xylooligosaccharide supplementation on SCFA production.
Table 1: Effect of Xylooligosaccharide (XOS) Supplementation on SCFA Production in Animal Models
| Animal Model | XOS Dosage | Primary Findings | Reference(s) |
|---|---|---|---|
| High-Fat Diet Fed Mice | 8% (w/w) of diet | Significantly higher cecum levels of acetic, propionic, and butyric acid. | acs.orgacs.org |
| High-Fat Diet Fed Rats | Not specified | Increased SCFA content in the gut. | nih.gov |
| Weaned Piglets | 0.75% and 1.5% of diet | Linearly increasing responses to fecal acetate, propionate, and butyrate. | frontiersin.org |
| Pigs (in vitro) | Not specified | Highest total SCFA production compared to other oligosaccharides. | mdpi.comillinois.edu |
Impact on Intestinal Microbial Community Composition in Animal Models
This compound, as a constituent of XOS, exerts a significant prebiotic effect by selectively modulating the composition of the intestinal microbial community. Research in various animal models has shown that XOS supplementation promotes the growth of beneficial bacteria while inhibiting potentially harmful ones.
A common finding across studies in mice and rats is the potent bifidogenic effect of XOS. acs.orgfrontiersin.orgnih.gov In mice fed a high-fat diet, XOS supplementation significantly increased the abundance of Bifidobacterium. acs.orgfrontiersin.org Beyond this, XOS has been shown to increase other beneficial taxa, such as Lachnospiraceae and the family S24-7 (also known as Muribaculaceae), which are associated with a healthy gut in mice. acs.org In rats, XOS treatment led to a significant increase in the proportion of Bacteroidetes to Firmicutes, a shift often associated with a leaner phenotype, and promoted SCFA-producing bacteria like Prevotella. nih.gov
Studies in pigs and broiler chickens corroborate these findings. In weaned piglets, high-dose XOS supplementation enriched beneficial bacteria, including Lactobacillus and Bifidobacterium. frontiersin.org Spearman correlation analyses revealed that Lactobacillus abundance was positively correlated with average daily gain and the production of acetate and propionate. frontiersin.org Similarly, in broiler chickens, a combination of XOS and astragalus polysaccharides increased the Firmicutes to Bacteroidetes ratio and the proportion of Ruminococcaceae. nih.gov These changes in the microbial community are linked to improved gut barrier function and enhanced immune responses. frontiersin.orgnih.gov
The table below details the observed changes in intestinal microbial communities following XOS supplementation in different animal models.
Table 2: Impact of Xylooligosaccharide (XOS) Supplementation on Gut Microbiota in Animal Models
| Animal Model | Key Microbial Changes | Reference(s) |
|---|---|---|
| High-Fat Diet Fed Mice | ↑ Bifidobacterium, ↑ Lachnospiraceae, ↑ S24-7 (Muribaculaceae), ↑ Bacteroides | acs.orgacs.orgfrontiersin.org |
| Constipation Model Mice | ↑ Bifidobacterium, altered richness and diversity, restored microbial balance. | nih.govfrontiersin.org |
| High-Fat Diet Fed Rats | ↑ Bacteroidetes/Firmicutes ratio, ↑ Prevotella, ↓ Oscillospira | nih.gov |
| Weaned Piglets | ↑ Lactobacillus, ↑ Bifidobacterium, ↑ Fusicatenibacter | frontiersin.orgnih.gov |
(↑ = Increased abundance; ↓ = Decreased abundance)
Immunomodulatory Activities of this compound
In Vitro Immunomodulation Mechanisms
Xylooligosaccharides have demonstrated direct immunomodulatory effects in in vitro studies, primarily investigated using macrophage cell lines such as RAW264.7. nih.govresearchgate.net These studies reveal that XOS can regulate the expression of key inflammatory mediators.
Research has shown that when RAW264.7 macrophages are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, subsequent treatment with XOS can dose-dependently suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com Concurrently, XOS treatment has been found to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in these LPS-stimulated cells. nih.govresearchgate.netmdpi.com This suggests that XOS can exert a potent down-regulatory effect on inflammatory responses. researchgate.net
Interestingly, some studies report a dual regulatory role for XOS. In unstimulated macrophages, XOS has been observed to induce the production of TNF-α, IL-1β, and IL-6, suggesting it can also activate immune cells under baseline conditions. researchgate.net This dual capability—stimulating a response in unstimulated cells while dampening an excessive inflammatory reaction—highlights a complex immunomodulatory mechanism aimed at maintaining immune homeostasis. The ability of XOS to regulate immune cell function and cytokine production is a key factor in its potential to treat inflammatory conditions like colitis. mdpi.com
Pre-clinical Studies on Immune Response Modulation in Animal Models
The immunomodulatory effects of XOS observed in vitro are supported by numerous pre-clinical studies in various animal models. Dietary supplementation with XOS has been shown to enhance immune function and provide protection against inflammatory challenges.
In weaned piglets, a model susceptible to post-weaning stress and immune challenges, dietary XOS improved immune status by increasing serum levels of immunoglobulins like IgM and the anti-inflammatory cytokine IL-10, while decreasing pro-inflammatory cytokines IL-1β and IL-6. frontiersin.orgnih.gov In broiler chickens, XOS supplementation was found to improve intestinal mucosal immunity by enhancing cytokine gene expression and the production of IgA-producing cells. nih.gov
Studies in aquatic species also highlight the immune-enhancing properties of XOS. In fish, dietary XOS can improve the immune response and increase resistance to pathogenic bacteria like Aeromonas hydrophila. maxapress.com The proposed mechanism involves the selective stimulation of beneficial gut bacteria, which in turn generate metabolites that influence the host's immune responses. maxapress.com XOS is also thought to modulate the balance between pro-inflammatory and anti-inflammatory cytokines, which is essential for a properly regulated immune response. maxapress.com In a mouse model of colitis, XOS administration demonstrated an ability to protect against intestinal inflammation, an effect attributed to its positive impact on both the gut microbiota and the immune system. mdpi.com These studies collectively indicate that XOS can improve cell-mediated and humoral immune responses in animal models. nih.gov
Interaction with Immune Receptors (e.g., Toll-like Receptor 4)
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes bacterial lipopolysaccharide (LPS), triggering a pro-inflammatory signaling cascade. nih.govyoutube.com Emerging evidence suggests that the immunomodulatory effects of XOS may be mediated, at least in part, through interaction with the TLR4 signaling pathway.
The primary evidence for this interaction comes from in vitro studies where XOS treatment reduced the production of pro-inflammatory cytokines in immune cells that were stimulated by LPS. mdpi.comnih.gov Since LPS is the canonical ligand for TLR4, the ability of XOS to counteract its effects points to an involvement of the TLR4 receptor complex. mdpi.comnih.gov
Further supporting this hypothesis, molecular docking analyses have been performed to simulate the interaction between XOS and TLR4. These computational studies confirmed a potential inhibitory interaction, suggesting that xylooligosaccharides can bind to the TLR4/MD-2 complex. mdpi.comnih.gov This binding may competitively inhibit LPS from activating the receptor, thereby preventing the downstream signaling that leads to the expression of inflammatory cytokines like TNF-α and IL-6. nih.govmolecular-interactions.si This antagonistic action at the TLR4 receptor provides a plausible molecular mechanism for the anti-inflammatory properties of XOS observed in both in vitro and in vivo models. mdpi.comnih.gov While many polysaccharides from plants and fungi are known to interact with TLR4, the specific antagonistic effect of XOS is a significant finding. nih.gov
Role in Plant Biology and Biochemistry
This compound is a xylooligosaccharide, a short-chain polymer consisting of five xylose units. Its fundamental role in plant biology is as a structural constituent of xylan, a major hemicellulosic polysaccharide. nih.gov Xylan is the second most abundant polysaccharide in plant biomass and is a critical component of the plant cell wall, particularly the secondary cell walls of woody tissues and grasses. oup.com
In plant biochemistry, xylan consists of a linear backbone of β-1,4-linked D-xylosyl residues. mdpi.com This backbone can be decorated with various side chains, including glucuronic acid and arabinose, depending on the plant species. mdpi.com Xylan polymers cross-link with cellulose (B213188) microfibrils and lignin, creating a complex and rigid matrix that provides structural support and strength to the plant. oup.comnih.gov The structure and integrity of xylan are therefore essential for normal plant growth and development. nih.gov
This compound itself does not typically exist as a free molecule in large quantities within the plant. Instead, it is a product of the partial hydrolysis or breakdown of the larger xylan polymer. This breakdown occurs naturally during processes of cell wall remodeling and decomposition by microbial enzymes (xylanases). nih.gov In industrial and research settings, this compound and other XOS are produced through the controlled enzymatic or chemical hydrolysis of xylan-rich agricultural residues like corn cobs or wood. nih.govresearchgate.net Therefore, in the context of plant biology, this compound represents a fundamental building block of one of the most important structural biopolymers on Earth.
This compound as an Acceptor Substrate in Plant Cell Wall Biosynthesis
This compound, a xylooligosaccharide consisting of five xylose units, plays a significant role as an acceptor substrate in the intricate process of plant cell wall biosynthesis. The primary and secondary cell walls of plants are complex structures composed of cellulose, hemicelluloses, and lignin, which provide structural support and protection. nih.gov Xylan, a major hemicellulose, is synthesized in the Golgi apparatus, unlike cellulose which is produced at the plasma membrane. nih.govnih.gov This synthesis requires a coordinated effort of various enzymes, including those that create and transport the necessary substrates into the Golgi. nih.gov
The biosynthesis of the xylan backbone involves glycosyltransferases from families GT43 and GT47. frontiersin.org Research has identified that enzymes such as IRX9, IRX14, and IRX10 are crucial for elongating the xylan backbone. usp.br In this enzymatic cascade, short-chain oligosaccharides can act as acceptor molecules for the addition of further sugar residues. This compound serves as a model acceptor substrate in biochemical assays to study the activity of enzymes involved in xylan modification. For instance, its presence is used to facilitate and measure the activity of xylan O-acetyltransferases, demonstrating its role in accepting modifications that are critical for the final structure of xylan. oup.com The synthesis of xylan is a highly regulated process, with distinct enzyme complexes potentially responsible for its production in primary versus secondary cell walls. frontiersin.org
Table 1: Key Enzyme Families in Xylan Backbone Biosynthesis
| Enzyme Family | Key Proteins | Function in Xylan Biosynthesis |
|---|---|---|
| Glycosyltransferase Family 43 (GT43) | IRX9/IRX9L, IRX14/IRX14L | Involved in the synthesis of the β-1,4-linked xylose backbone. frontiersin.org |
| Glycosyltransferase Family 47 (GT47) | IRX10/IRX10L | Implicated in the elongation of the xylan backbone. frontiersin.org |
| Trichome Birefringence Like (TBL) | XOAT1 | Catalyzes the O-acetylation of the xylan backbone. nih.govoup.com |
Enzymatic Acetylation of this compound in Plants
To understand its mechanism, researchers have used this compound as an acceptor substrate in enzymatic assays with an acetyl donor. oup.com Studies have shown that XOAT1 directly O-acetylates the xylan backbone through a reaction that involves the formation of a covalent acetyl-enzyme intermediate. oup.com The release of reaction byproducts increases in direct proportion to the concentration of this compound, confirming that it serves as an efficient acceptor for the acetyl groups transferred by XOAT1. oup.com This process of acetylation is not random; for example, XOAT1 specifically functions as a 2-O-acetyltransferase. oup.com The removal of these acetyl groups, which can hinder the complete enzymatic breakdown of xylan, is carried out by acetyl xylan esterases. nih.gov
Table 2: Research Findings on this compound Acetylation by XOAT1
| Feature | Description | Source |
|---|---|---|
| Enzyme | Arabidopsis xylan O-acetyltransferase 1 (XOAT1) | oup.com |
| Function | Transfers acetyl groups to the xylan backbone. | oup.com |
| Substrate Role | This compound acts as an efficient acceptor substrate for acetyl groups. | oup.com |
| Mechanism | Involves the formation of a covalent acetyl-enzyme intermediate. | oup.com |
| Regiospecificity | XOAT1 functions as an obligate 2-O-acetyltransferase. | oup.com |
Transport and Metabolism of this compound in Plant Systems
The transport and metabolism of oligosaccharides like this compound are integral to the dynamic processes of cell wall synthesis, modification, and degradation. The synthesis of xylan and its subsequent modifications, such as acetylation, occur within the Golgi apparatus. nih.govnih.gov This localization necessitates the transport of activated sugar donors, like UDP-xylose, into the Golgi lumen, a process managed by specific nucleotide sugar transporters. nih.gov While the transport mechanisms for these building blocks are under investigation, specific transporters for intermediate oligosaccharides such as this compound within plant cells have not been extensively characterized.
The metabolic breakdown, or catabolism, of xylan and xylooligosaccharides is better understood. This process is essential for recycling cell wall components. Plant β-xylosidases, a class of glycoside hydrolases, are responsible for breaking down β-1,4-linked xylooligosaccharides into xylose monomers. Research on a rice glycoside hydrolase, OsXyl1, demonstrated its ability to hydrolyze xylooligosaccharides of varying lengths, which would include this compound. This enzymatic activity suggests a metabolic pathway in plants for recycling xylan-derived oligosaccharides. This is analogous to other cell wall polysaccharides, such as arabinan (B1173331) found in seeds, which is metabolized during germination to provide energy. nih.gov
Table 3: Chemical Compounds Mentioned
Advanced Analytical Methodologies for Xylopentaose Quantification and Characterization
Chromatographic Techniques for Separation and Purity Assessment
The accurate quantification and characterization of xylopentaose, a xylooligosaccharide (XOS) with significant potential in various industries, rely on advanced analytical methodologies. Chromatographic techniques are fundamental for separating this compound from complex mixtures, such as those produced during the enzymatic or chemical hydrolysis of xylan (B1165943), and for assessing its purity. These methods exploit the physicochemical properties of this compound to achieve effective separation from other monosaccharides and oligosaccharides.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xylooligosaccharides. It offers high resolution and efficiency in separating individual oligomers based on their size, polarity, and structure. Various HPLC configurations, defined by the stationary phase, mobile phase, and detector, are employed for this compound analysis.
HPLC coupled with a Refractive Index Detector (HPLC-RID) is a common method for analyzing carbohydrates like this compound. The RID is a universal detector that responds to changes in the refractive index of the mobile phase caused by the presence of an analyte. This makes it suitable for detecting non-chromophoric compounds such as underivatized oligosaccharides. purdue.eduresearchgate.net
The technique is often used for the qualitative and quantitative analysis of sugars in hydrolysates of lignocellulosic materials. purdue.eduresearchgate.net For instance, the analysis of enzymatically hydrolyzed pulp has been performed using HPLC-RID to quantify xylo-oligosaccharides. researchgate.net However, the HPLC-RID method can present challenges, such as the low recovery of sugar concentrations and inconsistencies in quantification, primarily due to the low separation of peaks for different sugars on the chromatograms. purdue.edu While useful for qualitative analysis, its lower sensitivity and difficulty in resolving closely related sugars compared to other detector types can limit its application for precise quantification in complex mixtures. purdue.edunih.gov
To overcome the challenge of detecting carbohydrates that lack a UV-absorbing chromophore, a pre-column derivatization strategy is frequently employed. One of the most popular labeling reagents is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of carbohydrates under mild conditions. mdpi.comnih.gov The resulting PMP-derivatives exhibit strong UV absorbance around 245-250 nm, enabling highly sensitive detection with a UV or Diode Array Detector (DAD). nih.govchromatographyonline.com
This method is highly effective for the analysis of both monosaccharides and oligosaccharides. Research has demonstrated that PMP derivatives of a full range of xylo-oligosaccharides, including xylobiose, xylotriose (B1631234), xylotetraose (B1631236), this compound, and xylohexaose (B8087339), can be well separated using reversed-phase HPLC. mdpi.com The derivatization procedure is robust, proceeds with a quantitative yield, and involves a straightforward clean-up process. science.gov The high sensitivity and separation efficiency make PMP derivatization coupled with HPLC-UV a preferred method for the quantitative analysis of this compound in various matrices. mdpi.comchromatographyonline.com
| Analyte(s) | Column | Mobile Phase | Detection Wavelength (nm) | Key Findings | Reference |
|---|---|---|---|---|---|
| Xylobiose to Xylohexaose | Not Specified | Not Specified | 254 nm | PMP derivatives were well separated under the same conditions as monosaccharides. | mdpi.com |
| Monosaccharides from polysaccharides | C18 reversed-phase | 0.1 mol/L phosphate (B84403) buffer-acetonitrile (82:18, v/v) | 245 nm | Established a stable and reliable method for analyzing monosaccharide composition after hydrolysis. | wur.nl |
| 8 neutral and 2 acidic sugars | Zorbax Extend C18 | Gradient of ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and acetonitrile | 245 nm | Developed and validated a method for monomeric profiles of plant polysaccharides. LODs ranged from 1.17 to 4.83 µg/mL. | chromatographyonline.com |
| Monosaccharides in rat plasma | BEH Phenyl | Gradient elution | Not specified (MS detection) | PMP derivatization significantly improved chromatographic retention and ionization efficiency for 10 different monosaccharides. | mdpi.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase HPLC for separating highly polar compounds like oligosaccharides. researchgate.net In HILIC, a polar stationary phase (e.g., silica (B1680970), amide, or poly-hydroxyl) is used with a mobile phase containing a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of an aqueous solvent. researchgate.netnih.gov A water-enriched layer forms on the stationary phase, and analytes partition between this layer and the mobile phase. science.gov
Retention in HILIC increases with the analyte's hydrophilicity; therefore, for a homologous series like xylooligosaccharides, retention time increases with the degree of polymerization. taylorfrancis.com This makes HILIC ideal for separating this compound from shorter and longer XOS chains. nih.govnih.gov The method has been successfully applied to compare different hydrolysis methods for xylans and to assess XOS contents, including this compound, from various agricultural wastes. nih.gov HILIC can be coupled with various detectors, including Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS), providing a versatile platform for both quantification and structural characterization.
| Parameter | Condition/Finding | Reference |
|---|---|---|
| Analytes | Xylobiose (X2), Xylotriose (X3), Xylotetraose (X4), this compound (X5), Xylohexaose (X6) | nih.gov |
| Application | Comparison of xylan hydrolysis methods and assessment of XOS content from agricultural wastes. | nih.gov |
| Key Finding | Enzymatic hydrolysis was preferable, with sugarcane bagasse xylan showing the highest XOS yield (48.40%). | nih.gov |
| Yield of this compound (X5) | 13.31 g of X5 was produced from 100 g of sugarcane bagasse xylan. | nih.gov |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is widely regarded as the premier technique for the analysis of underivatized carbohydrates. It offers unparalleled resolution and sensitivity. The method takes advantage of the weak acidity of carbohydrate hydroxyl groups (pKa values typically between 12 and 14). Under the high pH conditions of the mobile phase (e.g., sodium hydroxide), these groups become partially or fully ionized, allowing the carbohydrates to be separated as anions on a strong anion-exchange column, such as the CarboPac™ series (e.g., PA200, PA100).
The separated analytes are then detected directly and with high sensitivity by a pulsed amperometric detector, which measures the electrical current generated from their oxidation on a gold electrode surface. This eliminates the need for derivatization. HPAEC-PAD can readily separate a homologous series of xylooligosaccharides, including this compound, within a single run. The technique is sensitive enough to achieve detection limits in the low mg/L (ppm) range, making it ideal for precise quantification. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | CarboPac PA200 (250 mm x 3 mm) | |
| Mobile Phase | Gradient elution of NaOH-NaOAc | |
| Separation Order | Xylobiose, Cellobiose, Xylotriose, Xylotetraose, Cellotriose, this compound, Cellotetraose, Xylohexaose, Cellopentaose | |
| Linearity Range | 0.804 - 8.607 mg/L for xylo-oligosaccharides | |
| Limit of Detection (LOD) | 0.064 - 0.111 mg/L | |
| Limit of Quantification (LOQ) | 0.214 - 0.371 mg/L | |
| Recovery | 84.29% - 118.19% |
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique widely used for the qualitative analysis of carbohydrate mixtures. It is particularly useful for monitoring the progress of xylan hydrolysis and identifying the resulting products, including this compound. In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica gel. The plate is then placed in a chamber with a solvent system (the mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.
For xylooligosaccharides, a common mobile phase consists of a mixture of butanol, acetic acid, and water. After development, the spots are visualized by spraying the plate with a reagent, such as sulfuric acid in ethanol, followed by heating. This process chars the carbohydrates, making them visible as dark spots. By comparing the retention factor (Rf) of the sample spots to those of known standards (e.g., xylose, xylobiose, xylotriose, xylotetraose, this compound), the presence of this compound can be confirmed. nih.gov While primarily qualitative, TLC can provide semi-quantitative information by visual comparison of spot size and intensity.
| Stationary Phase | Mobile Phase Composition (v/v/v) | Visualization Method | Reference |
|---|---|---|---|
| Silica Gel | 1-Butanol : Acetic Acid : Water (2:1:1) | Spraying with 95:5 (v/v) ethanol/concentrated sulfuric acid, followed by heating at 120°C for 10 min. | |
| Silica Gel 60 F254 | Ethyl Acetate : Acetic Acid : Water (3:2:1) | Spraying with 10% sulfuric acid in ethanol, followed by heating. | |
| Silica Gel | Not specified | Not specified | nih.gov |
Centrifugal Partition Chromatography (CPC) for Purification
Centrifugal Partition Chromatography (CPC) is a preparative liquid-liquid chromatographic technique that operates without a solid stationary phase. plantaanalytica.comcnrs.fr This method utilizes a biphasic solvent system, where centrifugal force immobilizes one liquid phase (the stationary phase) while the other liquid phase (the mobile phase) flows through, separating compounds based on their differing partition coefficients between the two phases. plantaanalytica.comgilson.com This approach eliminates issues like irreversible sample adsorption and degradation that can occur with solid supports, often resulting in high product recovery. gilson.com
In the context of xylo-oligosaccharides, CPC has been effectively employed to purify individual oligomers, including this compound, from complex hydrolysate mixtures. The choice of solvent system is paramount for achieving successful separation.
One study utilized a solvent system composed of dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and water (1:6:3 v/v/v). nih.govresearchgate.net In this system, the water- and DMSO-rich lower phase served as the stationary phase, and the THF-rich upper phase was the mobile phase (ascending mode). nih.govresearchgate.net While this method successfully fractionated xylose oligomers up to this compound from a birchwood xylan hydrolysate, the purity of the resulting this compound was 30.43%. nih.gov
Table 1: Comparison of CPC Solvent Systems for this compound Purification
| Solvent System (v/v/v) | Starting Material | Yield (mg/g xylan) | Purity (%) | Source(s) |
|---|---|---|---|---|
| Dimethyl sulfoxide:Tetrahydrofuran:Water (1:6:3) | Birchwood Xylan | 3.31 | 30.43 | nih.gov |
Capillary Electrophoresis for Oligosaccharide Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary. nih.gov Its advantages include minimal sample consumption, fast analysis times, and high separation efficiency, making it well-suited for analyzing complex carbohydrate mixtures. researchgate.netwvu.edu
For oligosaccharide analysis, CE can separate molecules based on their size-to-charge ratio. hitachi-hightech.com While neutral sugars like this compound lack a charge, they can be analyzed directly without derivatization in highly alkaline solutions, which induces deprotonation of the hydroxyl groups, imparting a negative charge. researchgate.net This allows for their separation and profiling.
Research has demonstrated that CE can effectively separate a series of xylo-oligosaccharides, from xylobiose to xylohexaose. researchgate.netresearchgate.net In one study comparing High-Performance Liquid Chromatography (HPLC) and CE for analyzing enzymatic hydrolysates, CE showed superior separation for the full range of xylo-oligosaccharides, whereas the HPLC method was only able to separate the smaller oligomers. researchgate.net This capability is crucial for obtaining a complete profile of an oligosaccharide mixture and understanding the distribution of different chain lengths, including this compound. researchgate.netresearchgate.net The technique is sensitive enough to highlight differences in the product profiles generated by different enzymes, providing valuable insights into reaction specificity. researchgate.net
Integrated Analytical Platforms for Comprehensive Characterization
For a complete structural understanding of this compound, integrated or "hyphenated" techniques are required. These methods couple the powerful separation capabilities of chromatography or electrophoresis with the detailed structural information provided by detectors like mass spectrometers. chromatographytoday.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for oligosaccharide analysis. It combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry. nih.govnih.gov The LC component separates the components of a complex mixture, and the MS detector provides the mass of each component, allowing for identification. chromatographytoday.com Tandem mass spectrometry (LC-MS/MS) can further fragment the molecules to yield information about their sequence and glycosidic linkages. acs.orgnih.gov
LC-MS has been used to confirm the identity and purity of fractionated xylose oligomers, including this compound. kromaton.com The mass spectrometer can verify the presence of this compound by detecting its corresponding molecular ion. kromaton.com More advanced LC-MS/MS workflows enable the de novo structural elucidation of oligosaccharides, providing a comprehensive characterization that includes monosaccharide composition and linkage analysis from a very small amount of sample. acs.orgnih.gov These methods can be performed with or without derivatization. cnr.it
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for compositional analysis of oligosaccharides. nih.gov Because this compound and other oligosaccharides are non-volatile, they cannot be analyzed directly by GC. restek.com Therefore, a derivatization step is required to increase their volatility. restek.comcore.ac.uk
The typical workflow involves two main steps:
Hydrolysis: The this compound is first chemically or enzymatically hydrolyzed into its constituent xylose monomers.
Derivatization: The resulting monosaccharides are then chemically modified. A common method is a two-step oximation and silylation process, which converts the sugar into a volatile trimethylsilyl (B98337) (TMS) derivative. nih.govcore.ac.uk
The derivatized sample is then injected into the GC-MS system. The GC separates the derivatives, and the MS identifies them based on their characteristic mass spectra. core.ac.uk This analysis confirms that the original oligosaccharide was composed of xylose units and can be used for quantification. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Role / Mention |
|---|---|
| This compound | Primary subject of analysis |
| Xylose | Monomer unit of this compound |
| Xylobiose | Xylo-oligosaccharide |
| Xylotriose | Xylo-oligosaccharide |
| Xylotetraose | Xylo-oligosaccharide |
| Xylohexaose | Xylo-oligosaccharide |
| Dimethyl sulfoxide (DMSO) | CPC solvent |
| Tetrahydrofuran (THF) | CPC solvent |
| Butanol | CPC solvent |
| Methanol (B129727) | CPC solvent |
| Water | CPC solvent |
| Pyridine | Derivatization solvent |
| Methoxyamine hydrochloride | Derivatization reagent (Oximation) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Derivatization reagent (Silylation) |
Biotechnological Applications and Future Research Directions
Xylopentaose as a Prebiotic Ingredient in Animal Nutrition Research
Research has shown that the prebiotic efficacy of XOS can be dependent on their degree of polymerization (DP). mdpi.com While shorter-chain XOS (DP 2-4) are often highlighted for their effectiveness, studies on XOS mixtures containing this compound have demonstrated positive outcomes in animal nutrition. For instance, a study on broiler chickens utilized a corn-derived XOS product containing a mixture of xylobiose (X2), xylotriose (B1631234) (X3), xylotetraose (B1631236) (X4), this compound (X5), and xylohexaose (B8087339) (X6). nih.gov This research indicated that caecal microbiota favored the fermentation of longer-chain XOS, including this compound, suggesting a distinct role for these larger oligosaccharides in gut health modulation. nih.gov
Table 1: Composition of a Xylooligosaccharide (XOS) Mixture Used in Broiler Nutrition Research This table is interactive. Users can sort and filter the data.
| Oligosaccharide | Percentage in Mixture |
|---|---|
| Xylobiose (X2) | 47% |
| Xylotriose (X3) | 22% |
| Xylotetraose (X4) | 22% |
| This compound (X5) | 7.5% |
| Xylohexaose (X6) | 1.5% |
Data sourced from a study on stimbiotic supplementation in broilers. nih.gov
This compound in Biomaterials Science Research
The application of this compound in biomaterials science is a nascent field with significant potential, largely extrapolated from research on its constituent monomer, xylose. Xylose, derivable from abundant hemicellulose, is a key platform chemical for the synthesis of bio-based polymers. bath.ac.uk Research has focused on converting xylose into monomers that can be polymerized to create materials with properties competitive with traditional plastics like polyethylene. bath.ac.ukfigshare.com
For example, xylose-derived diols have been used to create a variety of polymers, including polyesters and polyethers, through techniques like acyclic diene metathesis (ADMET) polymerization. bath.ac.ukbath.ac.uk These xylose-based polymers can be further modified to fine-tune their properties, such as their glass transition temperature and crystallinity. bath.ac.uk Hydrogenation of these polymers has yielded materials with polyethylene-like properties, demonstrating the potential for creating sustainable plastics from xylose. bath.ac.ukfigshare.comyork.ac.uk
While direct research on this compound-based polymers is limited, the principles established with xylose-derived materials suggest that this compound could serve as a unique building block or cross-linking agent in the development of novel biomaterials. Its larger size and multiple hydroxyl groups could be leveraged to create hydrogels or other complex polymer architectures with specific functionalities. Future research may explore the incorporation of this compound into polymer backbones to impart specific properties such as biodegradability, biocompatibility, or altered mechanical strength.
This compound as a Substrate for Enzyme Assays and Diagnostic Analysis
High-purity this compound is a valuable tool in research and diagnostics, particularly as a substrate for characterizing the activity of various enzymes. neogen.com It is frequently used in biochemical assays to determine the specificity and kinetics of endo-1,4-β-xylanases, enzymes that are crucial in the breakdown of xylan (B1165943). The hydrolysis of this compound by these enzymes can be monitored to quantify enzyme activity.
A notable application of a this compound derivative is in the XylX6 assay, a specific and automatable method for measuring endo-1,4-β-xylanase activity. researchgate.net This assay employs a chemically defined substrate, 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-4⁵-O-glucosyl-xylopentaoside. The ketone blocking group on this substrate prevents its hydrolysis by β-xylosidases and other exo-acting glycosidases, ensuring the assay is specific for endo-xylanases. researchgate.net When an endo-xylanase cleaves the substrate, it generates a non-blocked colorimetric oligosaccharide that is then rapidly hydrolyzed by an ancillary β-xylosidase, releasing 4-nitrophenol, which can be measured spectrophotometrically. researchgate.net This provides a direct correlation between the rate of color formation and the endo-xylanase activity.
The use of well-defined substrates like this compound and its derivatives offers significant advantages over traditional assays that use heterogeneous polysaccharides like xylan. These defined substrates lead to more reliable, reproducible, and specific measurements of enzyme activity, which is critical for both industrial applications and fundamental research.
Table 2: Application of this compound in Enzyme Assays This table is interactive. Users can sort and filter the data.
| Assay/Enzyme Studied | Role of this compound | Key Finding/Advantage | Reference(s) |
|---|---|---|---|
| Endo-1,4-β-xylanase characterization | Substrate | Allows for determination of enzyme specificity and kinetics. |
Synthetic Biology Approaches for this compound Production and Modification
Synthetic biology and metabolic engineering offer promising avenues for the efficient and sustainable production of valuable bioproducts, including this compound. researchgate.netyoutube.com These approaches involve the rational design and construction of novel biological pathways and systems in microbial hosts. youtube.com While much of the research in this area has focused on converting xylose into biofuels and other chemicals, the principles can be applied to the synthesis of specific xylooligosaccharides like this compound. nih.govresearchgate.net
The core of synthetic biology involves a "design-build-test-learn" cycle, where metabolic pathways are designed, constructed in a host organism using genetic engineering tools like CRISPR-Cas9, and then tested and optimized. youtube.com This could involve introducing genes for specific xylanases that produce this compound as a primary product or engineering the host's metabolic pathways to channel carbon from simple sugars towards the synthesis of this oligosaccharide.
Furthermore, synthetic biology can be used to modify enzymes for improved performance. For instance, enzymes could be engineered to have altered substrate specificity or to be more stable under industrial process conditions. technologynetworks.com This could lead to the development of novel xylanases that are highly specific for the production of this compound from xylan-rich biomass. Cell-free synthetic biology systems, which utilize the cellular machinery without the constraints of a living cell, also present an opportunity for producing compounds that might be toxic to the host organism. ew-nutrition.comspringernature.com Although direct examples of synthetic biology for this compound production are not yet widely reported, the foundational technologies are in place to make this a feasible future direction.
Emerging Research Areas and Unexplored Biological Roles of this compound
Beyond its established role as a prebiotic and an enzyme substrate, this compound is being investigated for other biological activities, opening up new frontiers of research. One of the most significant emerging areas is its potential in immunology and oncology.
Recent studies have explored the immunomodulatory and antitumor effects of XOS. nih.govresearchgate.netresearchgate.net Research has shown that XOS can exhibit cytotoxic effects against various cancer cell lines. nih.gov A study investigating the antitumor activity of a corn-derived XOS mixture performed molecular docking analyses to understand the interaction of different xylose oligomers with Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. nih.gov The results indicated that this compound and xylohexaose had the highest binding affinity to TLR4, suggesting a potential mechanism for their immunomodulatory effects. nih.gov This interaction could trigger downstream signaling pathways that influence the immune response and contribute to antitumor activity.
These findings suggest that this compound may have therapeutic potential beyond its nutritional applications. Future research will likely focus on elucidating the specific mechanisms by which this compound interacts with immune cells and influences cellular processes in cancer. Unraveling these unexplored biological roles could lead to the development of this compound-based functional foods or even therapeutic agents.
Table 3: Investigated Biological Activities of Xylooligosaccharides (including this compound) This table is interactive. Users can sort and filter the data.
| Biological Activity | Research Focus | Potential Mechanism/Finding | Reference(s) |
|---|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | Interaction with TLR4, modulation of cellular antioxidant state. This compound showed high binding affinity to TLR4. | nih.gov |
| Immunomodulatory | Regulation of cytokine production | Suppression of pro-inflammatory cytokines in stimulated immune cells. | researchgate.net |
Q & A
Q. What are the structural characteristics of xylopentaose, and how do they influence its interaction with xylanases?
this compound (X5) is a linear xylo-oligosaccharide (XOS) composed of five β-1,4-linked xylose residues. Its structure enables specific interactions with endo-1,4-β-xylanases, particularly at subsites within the enzyme’s catalytic domain. For example, the spatial arrangement of xylose residues determines cleavage patterns, as shown in studies comparing this compound hydrolysis by GH10 and GH11 xylanases. Structural analysis via NMR and X-ray crystallography (e.g., CBM4-2 binding studies) confirms that this compound’s non-reducing end preferentially occupies subsites -2 to +3, influencing catalytic efficiency .
Q. What enzymatic and hydrothermal methods are optimized for this compound production?
- Enzymatic hydrolysis : Using endo-xylanases (e.g., from Polaribacter sp. Q13 or Fibrobacter succinogenes), this compound is generated via controlled cleavage of xylan. For instance, Accellerase XY (250 U/mL, pH 5.5, 55°C) yields 10.9 g/L XOS, including this compound, from pretreated corncob .
- Hydrothermal treatment : At 170–180°C, liquid hot water (LHW) hydrolysis of hardwood xylan produces this compound at 5.5–7.6% yield (30–50 min residence time). Higher temperatures (>190°C) degrade X5 due to over-hydrolysis .
Q. How do the DNS and Nelson-Somogyi (NS) assays differ in quantifying endo-xylanase activity using this compound?
The DNS assay overestimates activity by reacting with reducing ends of all XOS, including this compound, while the NS assay specifically measures glycosidic bond cleavage. Equimolar responses for xylose–xylotetraose in NS ensure accuracy, whereas DNS shows variable molar responses (e.g., 3× higher for this compound). Thus, NS is recommended for kinetic studies to avoid inflated activity values .
Advanced Research Questions
Q. How do lignin and cellulose in lignocellulosic matrices inhibit this compound production, and what mitigation strategies exist?
Lignin strongly inhibits xylan hydrolysis by adsorbing enzymes and blocking substrate access. Cellulose reduces this compound yields by 6.6% in acetic acid/sodium acetate (AC/SA) hydrolysis. Mitigation strategies include:
Q. What role does this compound’s degree of polymerization (DP) and acetylation play in its antioxidant activity?
Unsubstituted this compound (DP 5) exhibits moderate DPPH radical scavenging (15–20% activity at 1 mg/mL), while acetylated derivatives show reduced activity. Higher DP (6–9) enhances antioxidant capacity due to increased electron-donating groups, but DP >10 reduces solubility, limiting efficacy. Structural analysis via LC-MS and ¹H NMR is critical for correlating DP/acetylation with bioactivity .
Q. How can this compound be purified from complex hydrolysates, and what analytical methods validate its purity?
- Purification : Sequential ultrafiltration (UF, 6.5 pH) and nanofiltration (NF, 3.8 pH) recover 92% and 86.4% of XOS, respectively, achieving 77% this compound purity from rice husk hydrolysates .
- Validation : HPAEC-PAD quantifies DP distribution, while MALDI-TOF-MS confirms molecular weight (678.6 g/mol) and TLC/HPLC (retention time: ~19.68 min) identifies contaminants .
Q. What experimental designs resolve contradictions in this compound yields between acid/alkali and enzymatic extraction methods?
Enzymatic methods (e.g., GH10 xylanases) avoid this compound degradation seen in acid hydrolysis (e.g., 0.8% yield at 170°C/10 min vs. 5.5% at 170°C/20 min). Statistical tools like response surface methodology (RSM) optimize parameters (pH, temperature, enzyme loading) to maximize yield while minimizing byproducts (e.g., xylose) .
Q. How does this compound function as a prebiotic, and what in vitro models validate its efficacy?
this compound stimulates Bifidobacterium and Lactobacillus growth in human fecal cultures, producing short-chain fatty acids (SCFA) like acetate (90.1 mM total SCFA at 30 h). In vitro batch fermentation (pH 6.8, 37°C) with gas chromatography quantifies SCFA, while qPCR tracks microbial population shifts .
Methodological Considerations
- Experimental Design : Use PICOT framework (Population: enzyme/substrate; Intervention: hydrolysis conditions; Comparison: DNS vs. NS; Outcome: X5 yield; Time: 24–72 h) to structure hypotheses .
- Data Analysis : Apply ANOVA for multi-parameter optimization (e.g., temperature/enzyme dose effects) and principal component analysis (PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
